4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
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Overview
Description
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment and Anti-Proliferative Activities
- Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds demonstrated better anti-proliferative activities than curcumin drug on human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).
- Novel methylpyrimidine sulfonyl piperazine derivatives synthesized through Suzuki coupling showed potential as pharmacophores with in vitro antibacterial and anthelmintic activities, alongside anti-inflammatory effects in a carrageenan-induced rat paw edema model (Mohan et al., 2014).
Antibacterial and Antifungal Properties
- Piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating their potential in antimicrobial research (Qi, 2014).
- Schiff base derived from Sulfamerazine exhibited potent antibacterial and antifungal activity, revealing the potential for these compounds in combating microbial infections (Othman et al., 2019).
Synthesis and Molecular Docking Studies
- Piperazine-1-yl-1H-indazole derivatives were synthesized and characterized, showcasing their importance in medicinal chemistry through docking studies (Balaraju et al., 2019).
- Synthesized N,N′-disubstituted piperazines displayed potential in positron emission tomography studies, demonstrating their utility in neuroimaging and receptor probing (Collins et al., 1992).
Mechanism of Action
Target of Action
The primary targets of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs, leading to altered nucleotide synthesis and regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has been found to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has shown to inhibit the uptake of uridine and adenosine, key components in nucleotide synthesis . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .
Temporal Effects in Laboratory Settings
The inhibitory effect of this compound on ENTs could not be washed out, suggesting its long-term effects on cellular function . More studies are needed to understand its stability and degradation over time.
Metabolic Pathways
Its interaction with ENTs suggests a potential role in nucleotide synthesis and adenosine regulation .
Transport and Distribution
This compound likely interacts with ENTs for its transport and distribution within cells
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-12-10-17-11-18-15(12)19-6-8-20(9-7-19)23(21,22)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRKAQDAIGPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.